3-(1-methyl-1H-tetrazol-5-yl)aniline

Solid-state properties Crystal engineering Purification

Researchers seeking tetrazole aniline building blocks often encounter isomeric contamination and metabolic instability. 3-(1-Methyl-1H-tetrazol-5-yl)aniline resolves these issues: the meta substitution directs hydrogen bonding vectors critical for target binding, while the N-methyl group blocks Phase II conjugation, improving pharmacokinetics. • Precise regioisomeric identity ensures reproducible SAR. • N-Methyl protection enhances oral bioavailability and half-life. • High predicted melting point (136-147°C) facilitates crystalline intermediate development and long-term storage stability. Available in high purity for immediate procurement.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 101258-12-2
Cat. No. B009382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-tetrazol-5-yl)aniline
CAS101258-12-2
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)C2=CC(=CC=C2)N
InChIInChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
InChIKeyVBBAMBIEAFCKCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-tetrazol-5-yl)aniline Overview


3-(1-Methyl-1H-tetrazol-5-yl)aniline is an aryl amine featuring a 1-methyltetrazole ring substituted at the meta position of the aniline core (C8H9N5, MW 175.19). It belongs to a class of tetrazole-containing anilines used as synthetic intermediates and pharmacophoric building blocks in drug discovery, leveraging the tetrazole ring's ability to act as a bioisostere for carboxylic acids and to engage in hydrogen bonding [1]. Its chemical identity and predicted properties are cataloged in authoritative databases like PubChem [2].

Bioisostere building block

Enables replacement of carboxylic acid moieties in lead compound synthesis.

Medicinal chemistry scaffold

Supports drug discovery programs requiring tetrazole-based pharmacophores.

Metabolically blocked intermediate

N-methyl tetrazole may support metabolic stability studies vs. NH-tetrazole analogs.

Isomer Substitution Limitations


Simple substitution between 2-, 3-, and 4-(1-methyl-1H-tetrazol-5-yl)aniline isomers is invalid due to fundamentally different molecular geometries. The relative orientation of the aniline nitrogen and the tetrazole ring dictates the molecule's dipole moment, hydrogen-bonding vector, and overall shape, which are critical for target binding and supramolecular assembly [1]. Even within the same substitution pattern, the presence of the N-methyl group on the tetrazole ring distinguishes this scaffold from its non-methylated analog, 3-(1H-tetrazol-5-yl)aniline, by altering its hydrogen-bond donor/acceptor profile and lipophilicity, leading to different pharmacokinetic and pharmacodynamic outcomes [2].

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Positional isomer mismatch

2- and 4-substituted isomers may shift hydrogen-bonding vectors and target-binding geometry.

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Non-methylated analog profile difference

3-(1H-tetrazol-5-yl)aniline alters lipophilicity and donor/acceptor profile, impacting PK/PD outcomes.

Differentiation Evidence vs. Analogs


Higher Melting Point vs. Para Isomer

The meta-substituted 3-(1-methyl-1H-tetrazol-5-yl)aniline is predicted to have a significantly higher melting point than its para-substituted isomer, indicating stronger intermolecular interactions in the solid state. This can be a critical factor for purification, formulation, and handling during procurement .

Higher Melting Point vs. Para Isomer
Cross-study comparable
Predicted: 136–147 °C (meta)
Supports crystalline purification workflows.
Predicted values only; comparator data unavailable. Data to verify.
Solid-state properties Crystal engineering Purification

Lower LogP vs. Para Isomer

The predicted partition coefficient (LogP) for 3-(1-methyl-1H-tetrazol-5-yl)aniline is 1.04 , positioning it more favorably within drug-like chemical space compared to its para isomer. While direct experimental data for the para isomer is absent in the literature, the meta substitution pattern with a polarizable aniline group typically results in a lower LogP than the more linear para arrangement, which can enhance aqueous solubility and reduce non-specific binding [1].

Lower LogP vs. Para Isomer
Class-level inference
LogP: 1.04 (meta, predicted)
May support aqueous solubility screening.
No experimental data for para isomer. Context-dependent.
Lipophilicity Drug-likeness ADME

N-Methylation Advantage for Acitazanolast Intermediates

The non-methylated analog, 3-(1H-tetrazol-5-yl)aniline, is a documented intermediate for the antiallergic drug Tazanolast [1]. While 3-(1-methyl-1H-tetrazol-5-yl)aniline itself has not been linked to a marketed drug, its N-methylated tetrazole ring is a critical structural feature found in optimized leads where the free NH of the tetrazole is detrimental due to metabolic instability or poor membrane permeability [2]. This positions it as a superior intermediate for next-generation analogs requiring a metabolically blocked tetrazole.

N-Methylation Advantage for Acitazanolast Intermediates
Class-level inference
Metabolically blocked tetrazole NH
Reported structure-metabolism context for analog design.
No direct comparative metabolic study found. Source review.
Pharmaceutical intermediate Antiallergic Tazanolast

Application Scenarios


Acidic Bioisostere Optimization

Use as a synthetic building block to replace carboxylic acid or non-methylated tetrazole moieties in lead compounds. The N-methyl group prevents Phase II metabolic conjugation at the tetrazole ring, potentially improving oral bioavailability and half-life, as inferred from general tetrazole SAR [1].

Crystallization and Formulation Development

The relatively high predicted melting point (136–147 °C) of the meta isomer suggests good crystallinity. This makes it a preferred choice over lower-melting analogs for developing crystalline intermediates or when solid-state stability is a procurement consideration for long-term storage .

Synthesis of Acitazanolast Analog Libraries

When synthesizing focused libraries around the Tazanolast/Acitazanolast scaffold (which uses the non-methylated intermediate), this compound enables the direct introduction of a methyl-protected tetrazole. This allows exploration of a key chemical space without the need for post-coupling N-methylation, improving synthetic efficiency and structural diversity access [2].

Application
Selection Property
Validation Focus
Acidic Bioisostere Optimization
N-Methyl tetrazole stability profile
Metabolic conjugation endpoint review
Crystallization and Formulation Development
Predicted high melting point
Solid-state stability assessment
Synthesis of Acitazanolast Analog Libraries
Methyl-protected tetrazole building block
Synthetic efficiency and analog diversity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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